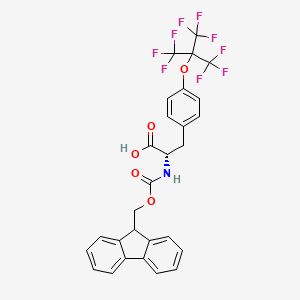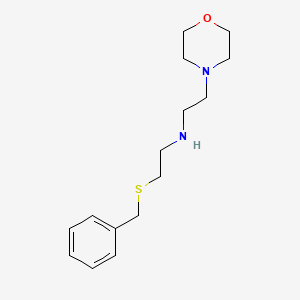![molecular formula C10H12F2N2 B6315135 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline CAS No. 1818412-11-1](/img/structure/B6315135.png)
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline (DFMA) is an organic compound with a wide range of applications in scientific research. It is a versatile and powerful molecule that has been used in a number of fields, including pharmaceuticals, materials science, and biochemistry. DFMA has a number of unique properties that make it an attractive option for laboratory experiments.
Aplicaciones Científicas De Investigación
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has a number of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and materials science, such as polymers. It has also been used in the synthesis of biochemicals, such as enzymes, and in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline is not fully understood. However, it is thought to act as a substrate for specific enzymes, such as proteases and phosphatases, and as an inhibitor of other enzymes, such as kinases. It is also thought to interact with certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as kinases, and to modulate the activity of certain receptors, such as G-protein coupled receptors. It has also been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has a number of advantages for laboratory experiments. It is a versatile and powerful molecule that can be used in a variety of applications. It is also relatively inexpensive and easy to synthesize. However, 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has some limitations for laboratory experiments. It is not very stable and can decompose over time. It is also not soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline in scientific research. It could be used to synthesize novel pharmaceuticals or materials, or to study biochemical and physiological processes. It could also be used to develop new methods for drug delivery or to develop new therapeutic agents. Additionally, it could be used to study the effects of environmental toxins or to develop new methods for environmental remediation. Finally, it could be used to study the effects of aging on the body or to develop new methods for extending lifespan.
Métodos De Síntesis
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline can be synthesized through a process known as the Mitsunobu reaction. This reaction involves the conversion of an alcohol to an ester or an amine to an amide by the reaction of an alcohol or amine with an acid chloride. The reaction is catalyzed by an acid, such as phosphorus pentachloride, and an organophosphorus compound, such as triphenylphosphine. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide.
Propiedades
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLNKRMXLKIZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)




![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)




![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)